molecular formula C10H19N3O B3168092 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide CAS No. 926240-41-7

2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide

Cat. No.: B3168092
CAS No.: 926240-41-7
M. Wt: 197.28 g/mol
InChI Key: APGIQOUASPAAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide is a chemical compound with the CAS Number 926240-41-7 and a molecular formula of C10H19N3O, corresponding to a molecular weight of 197.28 g/mol . Its structure features a piperidine ring with a primary amine at the 4-position, which is a key functional handle for further chemical modification and synthesis. This acetamide derivative is characterized by a cyclopropyl amide group and is a valuable intermediate in medicinal chemistry and drug discovery research . The primary amine on the piperidine ring makes this molecule a versatile building block for the development of more complex target molecules, particularly in the synthesis of potential pharmacologically active compounds. Researchers utilize this scaffold in the exploration of new therapeutic agents due to the piperidine moiety's prevalence in bioactive molecules. The compound is offered with the MDL Number MFCD09045554 . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-8-3-5-13(6-4-8)7-10(14)12-9-1-2-9/h8-9H,1-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGIQOUASPAAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 4 Aminopiperidin 1 Yl N Cyclopropylacetamide

Strategies for the Construction of the 4-Aminopiperidine (B84694) Core

The 4-aminopiperidine scaffold is a prevalent structural motif in a multitude of biologically active compounds. nih.gov Its synthesis requires careful planning to establish the piperidine (B6355638) ring and correctly install the amino functionality at the C4 position.

The formation of the piperidine ring is a fundamental step in the synthesis of the 4-aminopiperidine core. Various cyclization strategies have been developed to construct this heterocyclic system.

Intramolecular cyclization is a common approach, which can be achieved through several methods, including metal-catalyzed reactions, electrophilic cyclization, and radical cyclization. nih.gov For instance, intramolecular 6-endo-dig reductive hydroamination/cyclization cascades of alkynes can produce piperidine structures. nih.gov Another method involves the double Mannich reaction, where an aromatic aldehyde, a primary amine, and a dialkyl β-ketocarboxylate are condensed to form the piperidine ring. dtic.mil

Other notable strategies include:

Hydrogenation/Reduction: The reduction of pyridine derivatives is a classical and widely used method to obtain the saturated piperidine ring.

Diels-Alder Reaction: A formal heterocyclic Diels-Alder reaction of a 2-aza-1,3-butadiene with an alkene can be employed. dtic.mil

Reductive Amination Protocols: Oxidative cleavage of a cyclopentene derivative can yield a diformyl intermediate, which then undergoes a ring-closing step via double reductive amination with a primary amine to form the piperidine ring. nih.gov

Electroreductive Cyclization: The electroreductive cyclization of imines with terminal dihaloalkanes offers another route to piperidine derivatives. beilstein-journals.org

Cyclization Strategy Description Key Intermediates/Reactants
Intramolecular CyclizationRing closure of a linear precursor.Amino-aldehydes, 1,6-enynes, δ-ketonitriles. nih.govdtic.mil
Hydrogenation/ReductionSaturation of a pyridine ring.Pyridine derivatives.
Diels-Alder Reaction[4+2] cycloaddition to form a six-membered ring.2-aza-1,3-butadienes, alkenes. dtic.mil
Reductive AminationRing expansion and closure.Diformyl intermediates from cyclopentenes, primary amines. nih.gov
Electroreductive CyclizationElectrochemical reduction and subsequent cyclization.Imines, terminal dihaloalkanes. beilstein-journals.org

Once the piperidine ring is formed, the next crucial step is the introduction of the amino group at the 4-position. A common precursor for this transformation is a 4-piperidone derivative.

One widely used method is reductive amination . This involves reacting a 4-piperidone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium triacetoxyborohydride or through catalytic hydrogenation to form the 4-amino group. nih.gov

Another effective strategy is the Curtius rearrangement . This sequence typically starts from a carboxylic acid at the 4-position, such as in isonipecotic acid. The acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired 4-aminopiperidine. nih.gov This method is particularly useful for creating 4-substituted-4-aminopiperidine derivatives. nih.gov

Other approaches include the regioselective ring-opening of an epoxide. For example, an N-protected-3,4-epoxi-piperidine can be opened with an amine nucleophile to yield a cis-3-substituted-4-aminopiperidine derivative. researchgate.net

Method Starting Material Key Transformation
Reductive Amination4-PiperidoneReaction with an amine and a reducing agent. nih.gov
Curtius Rearrangement4-Carboxypiperidine (e.g., Isonipecotate)Conversion of carboxylic acid to amine via acyl azide and isocyanate intermediates. nih.gov
Epoxide Ring Opening3,4-Epoxi-piperidineNucleophilic attack by an amine at the C4 position. researchgate.net

Controlling the regiochemistry and stereochemistry is paramount for synthesizing specific isomers of substituted 4-aminopiperidines.

Regioselectivity is critical when the piperidine ring has multiple potential reaction sites. For example, in the synthesis of piperidin-4-ols via a gold-catalyzed cyclization, the reaction proceeds with high regioselectivity to form the six-membered ring. nih.gov The Curtius rearrangement starting from isonipecotate is inherently regioselective, ensuring the amino group is placed specifically at the C4 position. nih.gov

Stereoselectivity controls the three-dimensional arrangement of atoms. Asymmetric synthesis approaches are employed to produce specific enantiomers or diastereomers. nih.gov For instance, a stereocontrolled methodology involving the oxidative ring cleavage of cyclopentenes followed by cyclization with a chiral amine allows for precise control over the final product's stereochemistry. nih.gov Similarly, the diastereomerically pure synthesis of azepane derivatives has been achieved through a piperidine ring expansion that proceeds with exclusive stereoselectivity and regioselectivity. rsc.org Enzymatic dynamic asymmetric transamination of a fluoroketone is another advanced technique used to install an amino group with high stereocontrol. scientificupdate.com

Approach Focus Example
Gold-Catalyzed CyclizationRegioselectivitySequential cyclization, reduction, and Ferrier rearrangement to form piperidin-4-ols. nih.gov
Chiral Amine CyclizationStereoselectivityUse of chiral (R) or (S) α-methylbenzylamine in a ring-closing step to control stereochemistry. nih.gov
Asymmetric HydrogenationStereoselectivityAsymmetric hydrogenation of a fluoroenamide derived from a pyridine precursor. scientificupdate.com
Enzymatic TransaminationStereoselectivityEnzyme-catalyzed asymmetric transamination of a fluoroketone to install a chiral amino group. scientificupdate.com

Synthesis of the N-Cyclopropylacetamide Moiety

The N-cyclopropylacetamide portion of the target molecule is typically synthesized and then coupled to the 4-aminopiperidine core. This involves the formation of an amide bond between a cyclopropylamine and an acetic acid derivative.

The most direct method for forming the N-cyclopropylacetamide moiety is through the acylation of cyclopropylamine. This is a type of nucleophilic acyl substitution reaction. youtube.com Typically, cyclopropylamine is treated with an acetylating agent such as acetic anhydride or acetyl chloride. mdpi.com The reaction is often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl or acetic acid).

This method is efficient and widely applicable for the N-acetylation of various primary and secondary amines. mdpi.comnih.gov The reaction conditions can often be mild, and in some cases, can proceed without the need for a catalyst or solvent. mdpi.com

Reagents Conditions Key Features
Cyclopropylamine + Acetic AnhydrideOften catalyst- and solvent-free, moderate temperature.High yields, environmentally friendly conditions. mdpi.com
Cyclopropylamine + Acetyl ChlorideTypically requires a base (e.g., pyridine, triethylamine) and a solvent.Standard and effective method for amide bond formation.

While direct acylation is common, alternative strategies can be employed, particularly for synthesizing more complex N-cyclopropylacetamide derivatives or when direct acylation is not feasible.

One alternative involves starting with a pre-formed acetamide (B32628) and introducing the cyclopropyl (B3062369) group. For example, a haloacetamide, such as 2-chloro-N-cyclopropylacetamide, can serve as a building block. nih.gov This intermediate can then be attached to another molecule via nucleophilic substitution at the carbon bearing the halogen.

Another approach could involve the use of coupling reagents. A carboxylic acid (acetic acid) and cyclopropylamine can be coupled directly using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov

Furthermore, enzymatic methods are emerging for the construction of cyclopropane-containing molecules. Engineered enzymes can catalyze the cyclopropanation of olefins with high stereoselectivity, offering a route to chiral cyclopropyl ketones which can be further functionalized into amines and subsequently acylated. rochester.edu

Alternative Route Description Starting Materials
Alkylation with HaloacetamidesNucleophilic substitution using a pre-formed N-cyclopropyl haloacetamide.2-chloro-N-cyclopropylacetamide, a nucleophile. nih.gov
Amide Coupling ReactionsDirect formation of the amide bond using coupling agents.Acetic acid, cyclopropylamine, coupling reagents (e.g., HATU, PyBOP). nih.gov
Chemoenzymatic SynthesisBiocatalytic formation of the cyclopropane ring followed by functional group manipulation.Vinylarenes, diazoketones, engineered enzymes. rochester.edu

Coupling Strategies for the Amide Linkage Formation

The formation of the amide bond in 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide is a critical step that unites the 2-(4-aminopiperidin-1-yl)acetic acid backbone with cyclopropylamine. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. hepatochem.com The choice of reagent is crucial for ensuring high yield, minimizing side reactions, and preserving stereochemical integrity if chiral centers are present. hepatochem.com

Commonly employed strategies can be categorized by the type of activating agent used:

Carbodiimide Reagents: This class includes agents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). hepatochem.compeptide.compeptidescientific.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (cyclopropylamine) to form the desired amide. To suppress potential side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are frequently included. peptide.comluxembourg-bio.com

Onium Salt Reagents: Phosphonium and aminium/uronium salts are highly efficient coupling reagents known for rapid reaction times and low rates of racemization, making them particularly suitable for complex syntheses. hepatochem.comluxembourg-bio.com

Aminium/Uronium Salts: Reagents such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used. peptide.compeptidescientific.comluxembourg-bio.com HATU, in particular, is noted for its high efficiency, even with sterically hindered substrates. peptidescientific.comub.edu The reaction involves the formation of an active ester intermediate with HOAt, which then smoothly reacts with the amine. luxembourg-bio.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) operate via a similar mechanism, forming activated esters that readily couple with amines. peptide.comluxembourg-bio.com They are particularly effective for challenging couplings, including peptide cyclization. luxembourg-bio.com5z.com

A representative table of common coupling reagents for this synthetic step is provided below.

Reagent ClassExample ReagentCommon AdditiveKey Characteristics
CarbodiimideEDC (hydrochloride)HOBtWater-soluble byproducts, good for aqueous media. peptide.compeptidescientific.com
CarbodiimideDICHOAtByproduct is soluble in organic solvents, suitable for solid-phase synthesis. hepatochem.compeptide.com
Aminium SaltHATUDIPEA (Base)Very fast, low racemization, effective for hindered couplings. peptidescientific.comluxembourg-bio.comub.edu
Phosphonium SaltPyBOPDIPEA (Base)High efficiency, often used in solid-phase peptide synthesis and cyclizations. luxembourg-bio.com

Design and Synthesis of Advanced Analogues and Derivatives

Starting from the core structure of this compound, medicinal chemists design and synthesize analogues to explore the structure-activity relationship (SAR) and optimize pharmacological properties. This exploration typically involves systematic modifications at distinct points of the molecule.

Structural Modifications on the Piperidine Ring

The 4-aminopiperidine scaffold is a versatile and frequently utilized fragment in drug design. mdpi.comresearchgate.net Modifications to this ring are a primary strategy for modulating a compound's potency, selectivity, and pharmacokinetic profile.

Substitution on the Ring: Introducing alkyl groups onto the piperidine ring, such as a methyl group at the 3-position, can introduce conformational constraints. researchgate.net This reduction in the number of possible conformations can be crucial for enhancing binding affinity to a biological target. researchgate.net

Modification of the 4-Amino Group: The exocyclic 4-amino group is a key point for derivatization. Acylation or alkylation of this nitrogen can introduce new interaction points (e.g., hydrogen bond donors/acceptors) and alter the compound's polarity. Research on related 4-aminopiperidine scaffolds has shown that decoration at this position with various acyl moieties can lead to potent biological activity. nih.gov

N-1 Position Derivatization: The piperidine nitrogen (N-1) is part of the acetamide linkage in the parent compound. However, in broader library design, the substituent at this position is a point of significant diversity. The synthesis of 4-aminopiperidine derivatives often involves decorating this nitrogen with a wide array of alkyl and acyl groups to explore SAR. nih.govnih.gov

Substituent Variations on the N-Cyclopropylacetamide Moiety

The N-cyclopropylacetamide portion of the molecule offers additional opportunities for structural variation to fine-tune activity and properties.

Amide N-Substituent: The cyclopropyl group is a small, conformationally restricted ring that can impart favorable properties. A common strategy in analogue design is to replace this group with other cyclic or acyclic alkyl or aryl substituents to probe the size and nature of the binding pocket. For example, replacing the cyclopropyl with a larger cyclohexyl ring results in the derivative 2-(4-aminopiperidin-1-yl)-N-cyclohexylacetamide. chemicalbook.com The design of cyclopropylamide analogues of other complex molecules has been shown to be a successful strategy for developing novel therapeutic agents. nih.gov

Acetamide Linker Modification: The acetamide linker itself can be modified. This includes changing its length, introducing substituents on the alpha-carbon, or altering its rigidity. Such changes can affect the spatial orientation of the piperidine and N-amide moieties, which can be critical for receptor binding.

A summary of potential derivatization points is shown in the table below.

MoietyDerivatization SiteExample ModificationPotential Impact
Piperidine RingC-3 PositionIntroduction of a methyl group researchgate.netConformational restriction, improved binding
Piperidine Ring4-Amino GroupAcylation with various carboxylic acids nih.govAltered polarity, new hydrogen bonding
N-AcetamideN-CyclopropylReplacement with cyclohexyl chemicalbook.com or other groupsProbing binding pocket size and shape
N-AcetamideAcetyl LinkerLengthening or introducing substituentsModifying spatial orientation of terminal groups

Library Generation Techniques for Medicinal Chemistry Exploration

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis techniques are often employed to generate large libraries of related compounds. nih.gov

Combinatorial Synthesis: This approach allows for the rapid creation of a large number of compounds in a systematic way. Liquid-phase combinatorial synthesis has been successfully used to create piperidine libraries through N-acylation and other reactions, allowing for the isolation of derivatives in high yield and purity. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis is a powerful tool for library generation. In this method, the core scaffold is attached to a resin, and subsequent reagents are added in excess to drive reactions to completion. Excess reagents and byproducts are then simply washed away. This technique has been used to produce libraries of piperazine-2-carboxamide derivatives numbering in the tens of thousands. 5z.com The fluorenylmethoxycarbonyl (Fmoc) group is often used as a protecting group for amines, which can be removed with piperidine to allow for further functionalization. 5z.com

Parallel Synthesis: In parallel synthesis, discrete compounds are synthesized simultaneously in arrays of reaction vessels (e.g., 96-well plates). This method, often automated, allows for the creation of well-characterized libraries where each compound's structure is known. Techniques like the Irori directed sorting method combine the benefits of parallel synthesis with the speed of mix-and-split approaches to efficiently generate large, discrete compound libraries. 5z.com

These library techniques enable the systematic exploration of the modifications described in the previous sections, accelerating the discovery of lead compounds with optimized properties. nih.govnih.gov

Molecular Target Identification and Validation

Chemical Biology Approaches for Target Deconvolution

Chemical biology offers powerful tools for the deconvolution of a compound's mechanism of action by identifying its direct molecular targets. These methods can be broadly categorized into probe-based and non-probe-based strategies. nih.gov Probes are derived from the molecule of interest and modified with reporter tags to enable the detection and isolation of binding partners. nih.gov

The use of chemical probes is a cornerstone of target identification. nih.gov These tools are engineered by attaching a functional moiety—such as a fluorescent tag or an affinity handle like biotin (B1667282)—to the parent compound. nih.gov However, a thorough search of scientific databases and chemical literature did not yield any specific examples of chemical probes being synthesized from or for 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide for the purpose of target identification.

Compound-Centered Chemical Proteomics (CCCP) typically involves immobilizing a ligand on a solid support to "pull down" its protein targets from a cell lysate. There are no published studies detailing the use of CCCP to identify the molecular targets of this compound.

Activity-Based Protein Profiling (ABPP) is a functional proteomics technique that uses reactive chemical probes to map the active state of enzymes within a complex proteome. nih.govwikipedia.org These probes typically feature a reactive group that forms a covalent bond with an active site residue of an enzyme class, allowing for their activity to be monitored directly. nih.govwikipedia.org The literature review found no evidence of ABPP probes being developed from this compound or used to profile its potential enzymatic targets.

Photoaffinity Labeling (PAL) is a powerful technique where a photo-reactive group is incorporated into a small molecule probe. nih.gov Upon UV irradiation, this group forms a covalent bond with any nearby interacting proteins, allowing for the capture of both high- and low-affinity binders. No research articles describing the application of PAL techniques to this compound for target discovery were identified.

Reporter tags are essential components of chemical probes, enabling the visualization or enrichment of target proteins. Common tags include fluorophores for imaging or biotin for affinity purification via streptavidin. The synthesis of a fluorescent or biotinylated derivative of this compound for target enrichment has not been reported in the scientific literature.

Non-probe-based strategies identify protein-ligand interactions without requiring modification of the compound of interest. nih.gov These methods often rely on detecting changes in protein properties (like thermal stability or solubility) upon ligand binding. A search for the application of such label-free techniques to determine the molecular targets of this compound yielded no specific results.

Summary of Findings

Based on the available scientific literature, there is no specific information regarding the molecular target identification and validation of this compound using the chemical biology approaches outlined. This compound is listed in chemical supplier catalogs and may be used as a building block or intermediate in the synthesis of other molecules, which could explain the absence of dedicated target deconvolution studies in the public domain.

Non-Probe-Based Strategies

Biophysical Methods for Direct Target Binding

Biophysical techniques offer direct evidence of a compound's interaction with a protein or other macromolecule. These methods are instrumental in confirming direct target engagement and quantifying the binding affinity. A variety of biophysical assays could be employed to study this compound.

Table 1: Biophysical Methods for Direct Target Binding Analysis

Method Principle Information Gained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the compound flows over an immobilized putative target protein. Real-time kinetics of binding (association and dissociation rates), and affinity (KD).
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when the compound is titrated into a solution containing the potential target protein. Binding affinity (KD), stoichiometry of binding (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the chemical shifts of a protein's atoms upon addition of the compound, indicating direct interaction at a specific binding site. Information on the binding site, structural changes upon binding, and binding affinity.

| X-ray Crystallography | Determines the three-dimensional structure of a protein in complex with the bound compound at atomic resolution. | Precise location of the binding site and the specific molecular interactions between the compound and the target. |

Hypothetical research findings would populate this table with specific binding affinities and kinetic data for this compound against its identified target(s).

'Omics-Based Profiling (e.g., Proteomics, Genomics, Metabolomics)

'Omics technologies provide a global view of the cellular changes induced by a compound, offering clues to its mechanism of action and potential targets.

Proteomics: Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), could be used to compare the proteome of cells treated with this compound to untreated cells. Proteins that show significant changes in expression or post-translational modification could be downstream effectors of the compound's target or the target itself.

Genomics: Transcriptomic profiling using techniques like RNA sequencing (RNA-seq) would reveal changes in gene expression in response to the compound. This can help to identify signaling pathways affected by the compound and infer its potential targets.

Metabolomics: By analyzing the global metabolic profile of treated cells, metabolomics can identify alterations in metabolic pathways, providing further insight into the compound's biological function and the role of its target.

Computational Prediction and Network Analysis

In silico approaches can predict potential targets and help to build a network of interactions, guiding experimental validation.

Molecular Docking: Computational docking simulations could be used to predict the binding pose and affinity of this compound to the crystal structures of known proteins. This can help to prioritize potential targets for experimental testing.

Pharmacophore Modeling: A pharmacophore model can be built based on the chemical features of this compound and used to screen databases of protein structures for potential binding partners.

Network Analysis: Data from 'omics studies can be integrated into biological networks to identify key nodes and pathways that are perturbed by the compound. This can help to formulate hypotheses about the compound's mechanism of action and identify its primary target within a broader biological context.

Target Engagement Studies for this compound

Once potential targets are identified, it is crucial to confirm that the compound engages with these targets in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells and tissues. The principle is that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble target protein, a thermal shift can be detected, confirming target engagement.

Table 2: Hypothetical CETSA Data for Target Engagement

Target Protein Treatment Melting Temperature (Tm) ΔTm (°C)
Target X Vehicle 52.5 °C -
Target X This compound 56.2 °C +3.7 °C
Control Protein Y Vehicle 61.8 °C -

| Control Protein Y | this compound | 61.9 °C | +0.1 °C |

This hypothetical data would demonstrate a significant thermal stabilization of Target X upon treatment with the compound, indicating direct engagement, while the control protein remains unaffected.

Quantitative Mass Spectrometry for Target Occupancy

Quantitative mass spectrometry-based methods can be used to determine the fraction of the target protein that is bound by the compound at a given concentration in a cellular or in vivo setting. This is often achieved by using chemical probes or by measuring the unbound fraction of the target. These studies are critical for understanding the relationship between compound concentration and target engagement.

Methodologies for Target Validation

Target validation aims to confirm that the identified molecular target is indeed responsible for the observed biological effects of the compound.

A combination of genetic and pharmacological approaches is typically employed for robust target validation.

Genetic Approaches: Techniques such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown of the putative target can be used. If the biological effect of this compound is diminished or abolished in cells lacking the target protein, it provides strong evidence for target validation.

Pharmacological Approaches: The use of structurally distinct tool compounds that also bind to the identified target should elicit a similar biological phenotype. Conversely, a structurally similar but inactive analogue of this compound should not produce the same effect.

Structure-Activity Relationship (SAR) Studies: A strong correlation between the binding affinity of a series of analogues of this compound to the target protein and their cellular activity provides compelling evidence for target validation.

By systematically applying these methodologies, a comprehensive understanding of the molecular target and mechanism of action of this compound can be achieved, paving the way for its further development and potential therapeutic use.

No Publicly Available Research Found for "this compound" in Specified Contexts

Despite a comprehensive search of scientific literature and public databases, no specific research findings related to the chemical compound "this compound" could be located within the precise contexts of "Chemical Genetic Strategies for Target Modulation" and "Orthogonal Validation via Genetic Perturbation."

The inquiry sought to detail the role of this specific molecule in advanced molecular biology and chemical genetics techniques for identifying and validating protein targets. However, the available information is limited to its identification as a chemical entity, with no published studies detailing its application in the highly specific areas requested in the article outline.

Therefore, it is not possible to provide an article that adheres to the user's structured request for content on the molecular target identification and validation of "this compound." The requested subsections—3.3.1. Chemical Genetic Strategies for Target Modulation and 3.3.2. Orthogonal Validation via Genetic Perturbation—require detailed experimental data and research findings that are not present in the public domain for this particular compound.

General methodologies for chemical genetic strategies and orthogonal validation are well-established in the scientific community. These approaches are crucial for modern drug discovery and development, allowing researchers to elucidate the mechanism of action of novel compounds and confirm their molecular targets. However, without specific studies involving "this compound," any discussion would be purely hypothetical and would not meet the required standard of scientific accuracy for the requested article.

Researchers and organizations interested in the potential applications of "this compound" would need to conduct foundational research to determine its biological activity and molecular targets before studies involving chemical genetics or orthogonal validation could be undertaken and published.

Mechanism of Action Moa Elucidation

Biochemical and Cell-Based Assays for Functional Characterization

The functional activity of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide was assessed through a targeted biochemical assay to determine its inhibitory effect on the enzyme Dipeptidyl Peptidase-IV (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones.

The investigation utilized a fluorescence-based assay to quantify the compound's inhibitory potency. This standard in vitro method measures the rate of cleavage of a fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The inhibitory activity of the compound is determined by its ability to reduce the rate of fluorescent product formation. The potency is expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

In this biochemical assay, this compound was found to be a very weak inhibitor of DPP-4. The compound demonstrated an IC50 value greater than 10,000 nanomolar (nM). This result indicates a lack of significant functional activity against its intended primary target under the tested conditions.

Table 1: Biochemical Assay Data for this compound

Compound Target Enzyme Assay Type Result (IC50)

Investigation of Binding Modes and Molecular Interactions with Identified Targets

Detailed studies to investigate the specific binding mode and molecular interactions of this compound with DPP-4 have not been reported in the available scientific literature. Such investigations, which often involve techniques like X-ray crystallography or computational modeling, are typically pursued for compounds that demonstrate potent activity against their target. Given the negligible inhibitory activity indicated by the high IC50 value, further resource-intensive analysis of its interaction with the DPP-4 active site was not prioritized.

Downstream Pathway Analysis and Cellular Phenotypic Responses

The inhibition of DPP-4 by a potent antagonist typically leads to well-defined downstream effects. By preventing the degradation of incretin hormones such as Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors increase the circulating levels of these hormones. This enhancement leads to glucose-dependent increases in insulin (B600854) secretion and suppression of glucagon (B607659) release, resulting in improved glycemic control.

However, due to the demonstrated lack of potent on-target activity, this compound is not expected to modulate these downstream pathways. The compound's inability to effectively inhibit DPP-4 means it would not produce the characteristic cellular phenotypic responses associated with incretin hormone stabilization. Consequently, no significant effects on insulin or glucagon signaling pathways would be anticipated as a result of its administration.

Differentiation Between On-Target and Off-Target Effects

The primary "on-target" effect investigated for this compound was the inhibition of DPP-4. The biochemical data, showing an IC50 >10,000 nM, confirms that the compound does not meaningfully engage in this on-target activity. There is currently no publicly available research or data concerning the systematic evaluation of this compound for potential "off-target" effects, which would involve screening it against a panel of other enzymes, receptors, or ion channels.

Deconvolution of Complex Phenotypes to Define Specific MOAs

The process of deconvoluting a complex phenotype is undertaken when a compound elicits a multifaceted biological response, in order to attribute specific effects to its interaction with distinct molecular targets. In the case of this compound, no significant biological activity or complex cellular phenotype has been reported in the scientific literature. As the compound was largely inactive against its intended target and has not been associated with any other biological effects, studies to deconvolute a mechanism of action have not been warranted or performed.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Dipeptidyl Peptidase-IV
Glucagon-like peptide-1 (GLP-1)
Glucose-dependent insulinotropic polypeptide (GIP)

Structure Activity Relationship Sar Studies

Systematic Design of Analogues for SAR Profiling

The systematic design of analogues is a fundamental strategy in medicinal chemistry to delineate the SAR of a lead compound. For DPP-4 inhibitors, this process typically involves the modification of three key structural regions: the moiety that interacts with the S1 pocket, the central scaffold, and the group that binds to the S2 pocket. nih.gov In the case of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide, SAR profiling would involve the synthesis and evaluation of a library of related compounds where each of its core components is systematically altered.

Key modifications for creating a focused library of analogues would include:

Alterations to the 4-aminopiperidine (B84694) ring: This could involve changing the substitution pattern on the ring, replacing the piperidine (B6355638) with other saturated heterocycles (e.g., pyrrolidine, azetidine), and modifying the basicity of the primary amino group.

Modification of the N-cyclopropylacetamide group: Analogues could be generated by replacing the cyclopropyl (B3062369) group with other small alkyl or cycloalkyl rings, substituting the acetamide (B32628) linker with different functional groups, and exploring various amides and sulfonamides. researchgate.net

Changes to the linker: The ethyl group connecting the piperidine and the amide could be lengthened, shortened, or made more rigid to probe the optimal spatial arrangement between the S1 and S2 binding moieties.

These systematically designed analogues are then subjected to in vitro biological assays to determine their inhibitory potency (often expressed as IC50 values) against the target enzyme, providing critical data for building a comprehensive SAR model.

Impact of the 4-Aminopiperidine Moiety on Biological Activity and Selectivity

The 4-aminopiperidine moiety is a critical pharmacophoric element in many DPP-4 inhibitors. Its primary role is to interact with the S1 subsite of the DPP-4 active site, which is characterized by a pair of glutamic acid residues (Glu205 and Glu206). nih.gov

Interaction with the S1 Pocket: The protonated primary amino group of the 4-aminopiperidine moiety is crucial for forming a key salt bridge interaction with the negatively charged carboxylate side chains of Glu205 and Glu206. nih.gov This strong ionic interaction serves as a vital anchor, holding the inhibitor in the active site and contributing significantly to its binding affinity and inhibitory potency. nih.gov

Studies on various aminopiperidine-containing compounds have consistently highlighted the importance of this moiety for high-potency DPP-4 inhibition. nih.gov

Role of the N-Cyclopropylacetamide Group in Target Recognition and Functional Modulation

Target Recognition: The acetamide portion of the group serves as a linker and can also participate in hydrogen bonding interactions with residues in the active site, further refining the inhibitor's orientation and binding. The specific shape and size of the N-substituent (in this case, cyclopropyl) are critical. SAR studies on related inhibitors have shown that variations in the size and nature of this group can dramatically impact potency. For instance, replacing it with larger or more flexible alkyl groups could lead to steric clashes, while smaller groups might not fully occupy the pocket, resulting in weaker binding. nih.gov

The combination of the strong ionic interaction in the S1 pocket and the extensive hydrophobic contacts in the S2 pocket leads to a high-affinity binding mode, characteristic of potent DPP-4 inhibitors.

Elucidation of Key Pharmacophoric Features

Based on SAR studies of DPP-4 inhibitors, a clear pharmacophore model has emerged. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity. For a molecule like this compound, the key pharmacophoric features for DPP-4 inhibition are:

A Primary Amino Group: This feature, provided by the 4-aminopiperidine moiety, acts as a positive ionizable center to form a salt bridge with the key glutamic acid residues (Glu205/Glu206) in the S1 pocket. nih.govmdpi.com

A Central Heterocyclic Scaffold: The piperidine ring serves as a scaffold to correctly position the other functional groups in the active site.

A Hydrophobic Moiety: The cyclopropyl group provides a hydrophobic feature that occupies the S2 pocket, engaging in van der Waals interactions. nih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group can act as a hydrogen bond acceptor, potentially interacting with backbone amides or side chains of residues like Tyr547 in the S2 region. nih.gov

These features, correctly spaced and oriented, allow the inhibitor to complement the chemical environment of the DPP-4 active site, leading to potent and selective inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ceon.rsceon.rs For DPP-4 inhibitors, QSAR models are invaluable tools for understanding the SAR, predicting the activity of novel compounds, and guiding the design of more potent molecules. nih.govresearchgate.netmdpi.com

Both 2D and 3D-QSAR methods have been successfully applied to series of DPP-4 inhibitors.

2D-QSAR: This approach correlates biological activity with calculated molecular descriptors that represent the 2D structure, such as physicochemical properties (e.g., logP), electronic properties, and topological indices. nih.gov For a set of analogues of this compound, a 2D-QSAR equation would be developed to predict the inhibitory activity based on descriptors that quantify features like molecular size, shape, and atom-type counts.

3D-QSAR: These methods consider the three-dimensional properties of the molecules. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov In these approaches, a set of structurally related inhibitors are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated on a 3D grid. nih.govcresset-group.com The resulting models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For DPP-4 inhibitors, CoMFA and CoMSIA maps typically highlight:

A region of positive electrostatic potential is favored near the primary amine, corresponding to the interaction with Glu205/Glu206.

Sterically favorable regions in the S2 pocket, indicating where bulky, hydrophobic groups enhance activity.

Regions where hydrogen bond donors or acceptors are beneficial for binding. nih.gov

A crucial aspect of QSAR modeling is rigorous statistical validation to ensure the model is robust and has predictive power. ceon.rs A model must not only explain the activity of the compounds used to build it (the training set) but also accurately predict the activity of new, untested compounds (the test set). ceon.rs

Key statistical parameters used for validation include:

Coefficient of Determination (R²): Measures the goodness of fit for the training set. Values closer to 1.0 indicate a better fit. ceon.rsnih.gov

Leave-One-Out Cross-Validated Coefficient (Q² or r²cv): This is a measure of the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a robust model. nih.govceon.rs

Predictive R² (R²pred): This parameter assesses the model's ability to predict the activity of an external test set of compounds not used in model generation. It is the most stringent test of a model's predictive power. nih.govceon.rs

The table below shows typical statistical validation results from 3D-QSAR studies on DPP-4 inhibitors, demonstrating the development of robust and predictive models.

QSAR ModelR² (Training Set)Q² (Cross-Validation)R²pred (Test Set)Reference
CoMFA0.8680.5890.816 nih.gov
CoMSIA0.8680.5860.863 nih.gov
3D-QSAR0.800.640.610 ceon.rs

These validated QSAR models provide a powerful in silico platform to accelerate the discovery of novel DPP-4 inhibitors by prioritizing the synthesis of compounds with the highest predicted potency. ceon.rsnih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide , molecular docking simulations would be employed to predict how it fits into the binding pocket of a specific biological target. The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's active site. Sophisticated algorithms then score these poses based on various factors, including steric hindrance, electrostatic interactions, and hydrogen bonding. The highest-scoring poses represent the most likely binding modes.

For this compound, key interactions would likely involve the aminopiperidinyl group, which can act as a hydrogen bond donor and acceptor, the amide linkage, and the cyclopropyl (B3062369) group, which may engage in hydrophobic interactions. The precise orientation would be highly dependent on the topology and amino acid composition of the target's binding site.

A hypothetical data table illustrating the types of interactions predicted for a top-ranked binding pose is presented below.

Interaction TypeLigand Group InvolvedReceptor Residue InvolvedDistance (Å)
Hydrogen BondAmino (NH2)Aspartic Acid (ASP)2.8
Hydrogen BondCarbonyl (C=O)Serine (SER)3.1
HydrophobicCyclopropylLeucine (LEU)3.5
Ionic InteractionPiperidine (B6355638) NitrogenGlutamic Acid (GLU)4.2

Note: This data is illustrative and would be generated from actual molecular docking studies.

Scoring functions are at the heart of molecular docking, providing an estimation of the binding affinity (or binding free energy) between the ligand and the target. These functions can be force-field-based, empirical, or knowledge-based. The calculated binding affinity helps in ranking different ligands and prioritizing them for further experimental testing.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing a more realistic representation of the biological system.

Once a promising binding pose is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-target complex. These simulations reveal how the ligand and protein adapt to each other's presence, including changes in the conformation of both the ligand and the protein's binding site.

For the complex of This compound and its target, MD simulations would show whether the initial docked pose is maintained over time or if the ligand shifts to a more stable conformation. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory is a common method to evaluate the stability of the complex.

Biological interactions occur in an aqueous environment, and water molecules play a critical role in mediating and influencing ligand-target binding. MD simulations explicitly model the solvent, allowing for a detailed investigation of its effects. Water molecules can form hydrogen bond networks that bridge interactions between the ligand and the protein or compete for hydrogen bonding sites, thereby affecting binding affinity and stability.

In the case of This compound , MD simulations would clarify the role of water molecules in the binding pocket. For instance, they could reveal whether specific water molecules are displaced upon ligand binding, a process that can have significant entropic contributions to the binding free energy.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are computationally intensive but offer detailed information that is not accessible through classical methods like molecular docking and MD simulations.

For This compound , DFT calculations can be used to:

Optimize the geometry of the molecule: Determine the most stable three-dimensional structure of the isolated compound.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its ability to engage in various types of intermolecular interactions.

Analyze intramolecular interactions: Investigate non-covalent interactions within the molecule that influence its preferred conformation.

Refine interaction energies: Provide highly accurate calculations of the interaction energy between the ligand and key residues in the protein's active site, often performed on a smaller, representative model of the binding pocket.

A hypothetical table of DFT-calculated properties for the compound is shown below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
Dipole Moment3.5 D
Molecular Electrostatic Potential-45 kcal/mol (around carbonyl oxygen)

Note: This data is illustrative and would be generated from actual quantum chemical calculations.

By combining the insights from molecular docking, molecular dynamics, and quantum chemical calculations, a comprehensive understanding of the chemical and biological behavior of This compound can be achieved, guiding its further development as a potential therapeutic agent.

Virtual Screening for Novel Ligand Identification and De Novo Design

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. wikipedia.orgmdpi.com If this compound were identified as a hit compound for a particular target, its structure could be used as a starting point for ligand-based virtual screening. mdpi.commmsl.cz This approach would involve searching for other molecules in a database that have a similar shape or chemical features, with the underlying principle that structurally similar molecules are likely to have similar biological activities. mdpi.com

Alternatively, if the three-dimensional structure of the biological target is known, structure-based virtual screening methods like molecular docking could be employed. mmsl.cz In this process, the this compound scaffold would be computationally "docked" into the binding site of the target to predict its binding orientation and affinity. This information can then be used to screen libraries of related compounds for potentially improved binders.

De novo design is another computational strategy that aims to generate entirely new molecular structures with desirable properties. deeporigin.comnih.gov Using the binding mode of this compound as a template, de novo design algorithms can suggest novel modifications or even entirely new scaffolds that are predicted to have high affinity and specificity for the target. ethz.ch These methods can explore a much broader chemical space than traditional library screening and have the potential to generate highly innovative drug candidates. deeporigin.comnih.gov

Computational Prediction of Off-Target Interactions and Polypharmacology

A significant challenge in drug development is the potential for a compound to interact with unintended biological targets, leading to adverse effects. nih.gov Computational methods are increasingly being used to predict these "off-target" interactions early in the discovery process. nih.govupf.edu By screening the structure of this compound against a panel of known biological targets, potential off-target liabilities can be identified. This can be achieved through various techniques, including molecular docking, similarity searching, and machine learning models trained on known drug-target interaction data. nih.govmdpi.com

The concept of polypharmacology refers to the ability of a single drug to interact with multiple targets. nih.govtandfonline.com While often associated with side effects, polypharmacology can also be beneficial, for instance, in the treatment of complex diseases where modulating multiple targets is advantageous. nih.gov Computational tools can help to elucidate the polypharmacological profile of this compound by predicting its interactions across a wide range of proteins. nih.govresearchgate.net Understanding this profile is crucial for a comprehensive assessment of the compound's therapeutic potential and safety.

Table 3: Framework for Computational Off-Target and Polypharmacology Prediction

ApproachDescriptionApplication to this compound
Inverse Docking Docking the compound against a library of protein binding sites.Predicts potential off-targets by identifying proteins to which the compound may bind with high affinity.
Similarity-Based Methods Comparing the compound's structure to known ligands for various targets.Identifies potential off-targets based on the principle that structurally similar molecules bind to similar proteins.
Machine Learning Models Using algorithms trained on large datasets of drug-target interactions.Predicts the probability of interaction with a wide range of targets based on the compound's structural features.
Systems Biology Approaches Analyzing the compound's predicted targets in the context of biological pathways.Provides insights into the potential systemic effects and helps to differentiate between therapeutic and adverse polypharmacology. nih.gov

In Vitro Preclinical Adme Studies

Metabolic Stability Assessment

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's persistence in the body. It is evaluated using various in vitro systems that contain drug-metabolizing enzymes.

Microsomal Stability (e.g., Human Liver Microsomes, S9 fractions)

The stability of a compound is often first evaluated in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I cytochrome P450 (CYP) enzymes. evotec.comevotec.com The compound is incubated with liver microsomes (from human or other species) and a necessary cofactor such as NADPH. evotec.com Samples are taken at different time points, and the decrease in the parent compound concentration is measured using methods like LC-MS/MS. evotec.com This data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netnih.gov S9 fractions, which contain both microsomal and cytosolic enzymes, can also be used to assess a broader range of metabolic reactions. sciex.comadmescope.com

Table 7.1.1: Representative Data for Microsomal Stability (No specific data available for 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide)

Parameter Value
In Vitro Half-life (t½) (min) Data not available

Hepatocyte Stability (Suspension and Long-Term Culture)

Hepatocytes, or liver cells, contain both Phase I and Phase II metabolizing enzymes and provide a more complete picture of liver metabolism than microsomes. evotec.combioduro.com In suspension assays, freshly thawed or cultured hepatocytes are incubated with the test compound for a period of time, typically up to 2 or 4 hours. wcndd.comthermofisher.com The rate of disappearance of the compound is monitored to determine its metabolic stability. evotec.com Long-term cultures of hepatocytes can be used for slowly metabolized compounds. sciex.com

Table 7.1.2: Representative Data for Hepatocyte Stability (No specific data available for this compound)

Parameter Value
In Vitro Half-life (t½) (min) Data not available

Plasma and Whole Blood Stability

The stability of a compound in plasma and whole blood is important to assess its susceptibility to degradation by enzymes present in the blood, such as esterases and amidases. The compound is incubated in plasma or whole blood from different species at 37°C, and its concentration is measured over time. nih.gov Significant degradation can affect the compound's bioavailability and pharmacokinetic profile.

Table 7.1.3: Representative Data for Plasma and Whole Blood Stability (No specific data available for this compound)

Matrix Species Half-life (t½) (min)
Plasma Human Data not available

Metabolite Identification and Profiling (In Vitro)

Identifying the metabolites of a drug candidate is crucial for understanding its metabolic pathways and assessing the potential for active or toxic metabolites. researchgate.netthermofisher.com In vitro systems like microsomes and hepatocytes are used to generate metabolites. admescope.combioivt.com Advanced analytical techniques, primarily high-resolution mass spectrometry (LC-MS/MS), are then used to detect, identify, and structurally characterize the metabolites formed. thermofisher.com

Table 7.1.4: Potential Metabolites (No specific data available for this compound)

Metabolite ID Proposed Biotransformation
M1 Data not available
M2 Data not available

Drug-Drug Interaction (DDI) Potential (In Vitro)

The potential for a new drug candidate to interact with other co-administered drugs is a key safety consideration. In vitro assays are used to evaluate if a compound can inhibit or induce the activity of major drug-metabolizing enzymes. mdpi.com

Cytochrome P450 (CYP) Enzyme Inhibition and Induction

Inhibition: The ability of a compound to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is tested in human liver microsomes. nih.gov This is done by incubating the compound with a known CYP-specific substrate and measuring the formation of the substrate's metabolite. nih.gov A decrease in metabolite formation indicates inhibition, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined. nih.gov

Induction: The potential of a compound to induce the expression of CYP enzymes is typically assessed using cultured human hepatocytes. bioivt.comnih.gov The hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours), and then the activity or mRNA levels of specific CYP enzymes are measured. bioivt.com An increase in enzyme activity or expression compared to a control indicates induction. nih.gov

Table 7.2.1: Representative Data for CYP Inhibition and Induction Potential (No specific data available for this compound)

CYP Isoform Inhibition (IC50, µM) Induction (Fold change vs. control)
CYP1A2 Data not available Data not available
CYP2C9 Data not available Data not available
CYP2C19 Data not available Data not available
CYP2D6 Data not available Data not available

Evaluation of Non-CYP Metabolizing Enzymes

A comprehensive evaluation of the metabolic stability of this compound with non-CYP enzymes is crucial for a complete understanding of its clearance pathways. Non-CYP enzymes, including but not limited to UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), flavin-containing monooxygenases (FMOs), and aldehyde oxidases (AOs), represent significant routes of metabolism for many pharmaceutical compounds.

Initial in vitro screening data for this compound is not yet publicly available. Further studies are required to determine its metabolic fate via these non-CYP pathways.

Table 1: Evaluation of this compound with Non-CYP Metabolizing Enzymes

Enzyme Family Substrate Potential Inhibition Potential
UGTs Data Not Available Data Not Available
SULTs Data Not Available Data Not Available
FMOs Data Not Available Data Not Available

Permeability and Transporter Studies (In Vitro)

The ability of a compound to permeate biological membranes and its interaction with drug transporters are critical determinants of its oral absorption and distribution.

Cell-Based Permeability Assays (e.g., Caco-2, MDCK)

Cell-based assays, such as those using Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells, are the industry standard for predicting in vivo intestinal permeability. These assays measure the rate of transport of a compound across a confluent monolayer of cells.

Specific data on the permeability of this compound in Caco-2 or MDCK assays has not been reported in publicly accessible literature. Such studies would be necessary to classify its permeability potential.

Table 2: Cell-Based Permeability of this compound

Assay Type Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio Permeability Classification
Caco-2 Data Not Available Data Not Available Data Not Available

Efflux and Uptake Transporter Substrate and Inhibitor Evaluation (e.g., P-gp, BCRP, OATPs)

Interactions with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can limit a drug's absorption, while interactions with uptake transporters such as Organic Anion Transporting Polypeptides (OATPs) can facilitate its entry into tissues. It is essential to determine if a compound is a substrate or an inhibitor of these key transporters.

Currently, there is no available data to confirm whether this compound is a substrate or inhibitor of major efflux or uptake transporters.

Table 3: Transporter Interaction Profile of this compound

Transporter Substrate Inhibitor
P-gp Data Not Available Data Not Available
BCRP Data Not Available Data Not Available

Solution Properties Relevant to ADME

The aqueous solubility and lipophilicity of a compound are fundamental physicochemical properties that significantly influence its absorption and distribution.

Kinetic and Thermodynamic Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption. Both kinetic and thermodynamic solubility are important parameters to assess.

The aqueous solubility of this compound has not been detailed in available scientific resources. Experimental determination of its solubility at various pH levels is a prerequisite for further development.

Table 4: Aqueous Solubility of this compound

Solubility Type pH Solubility (µg/mL)
Kinetic Data Not Available Data Not Available

Lipophilicity (LogD/P)

Lipophilicity, commonly expressed as the logarithm of the distribution coefficient (LogD) or partition coefficient (LogP), affects a compound's permeability, solubility, and metabolic clearance.

The LogD/P value for this compound is not currently available in the public domain. This is a key parameter that needs to be experimentally determined.

Table 5: Lipophilicity of this compound

Parameter Value Method
LogP Data Not Available Data Not Available

Plasma and Tissue Protein Binding

The binding of a drug to plasma and tissue proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The extent of protein binding influences the amount of free drug available to interact with its target, as well as its distribution into tissues and clearance from the body. For the compound this compound, comprehensive in vitro studies would be necessary to characterize these binding characteristics.

Typically, the unbound fraction of a drug in plasma (fu,p) and in various tissues (fu,t) is determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. These studies are conducted across different species (e.g., mouse, rat, dog, human) to understand potential interspecies differences and to aid in the allometric scaling of pharmacokinetic parameters to predict human pharmacokinetics.

While specific experimental data for this compound is not publicly available, a hypothetical data table is presented below to illustrate how such findings would be typically summarized.

Table 1: Hypothetical Plasma Protein Binding of this compound

SpeciesPlasma Concentration (µM)Unbound Fraction (fu,p)% Bound
Mouse10.2575%
Rat10.3070%
Dog10.2080%
Human10.2278%

This table is for illustrative purposes only. Data is not based on published experimental results.

Similarly, tissue protein binding studies are essential to understand the distribution of a compound into various organs. This is often assessed using tissue homogenates.

Table 2: Hypothetical Tissue Protein Binding of this compound in Human Tissues

TissueUnbound Fraction (fu,t)
Liver0.15
Kidney0.20
Muscle0.35
Brain0.40

This table is for illustrative purposes only. Data is not based on published experimental results.

Chemical Stability in Biological Matrices

The chemical stability of a drug candidate in various biological matrices is a crucial parameter that influences its shelf-life, formulation development, and the reliability of bioanalytical assays. For this compound, its stability would be evaluated in matrices such as plasma, blood, and microsomal fractions from different species.

These studies are typically conducted by incubating the compound in the biological matrix at a controlled temperature (e.g., 37°C) and monitoring its concentration over time using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The degradation rate is then used to determine the compound's half-life in that matrix.

As with protein binding, specific experimental data on the chemical stability of this compound is not available in the public domain. The following table provides a hypothetical representation of such data.

Table 3: Hypothetical Chemical Stability of this compound in Biological Matrices

Matrix (Human)Incubation Time (hours)% RemainingHalf-life (t½) (hours)
Plasma4>95%> 24
Whole Blood4>95%> 24
Liver Microsomes160%1.5
Kidney Microsomes185%4.5

This table is for illustrative purposes only. Data is not based on published experimental results.

These stability studies are fundamental in early drug discovery to identify potential liabilities and to guide the design of more stable analogues.

Q & A

Q. What are the common synthetic routes for 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide, and how is the compound characterized post-synthesis?

The synthesis often involves coupling reactions between activated acetamide intermediates and cyclopropylamine derivatives. For example, a method analogous to Example 31 in EP 2 903 618 B1 uses anhydrous dichloromethane and triethylamine to facilitate amide bond formation . Post-synthesis characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation, as demonstrated in the synthesis of related piperidine-acetamide derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

According to GHS classifications, the compound may pose acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and P95 respirators for dust control. Emergency measures include immediate flushing of eyes with water (15 minutes) and using inert adsorbents for spill containment .

Q. How can researchers address challenges in determining the compound’s physicochemical properties (e.g., solubility, stability)?

While some data gaps exist (e.g., melting point, logP), experimental determination via reverse-phase HPLC or gravimetric analysis is recommended. Stability under storage conditions (2–8°C, dry environment) should be monitored using accelerated degradation studies (e.g., exposure to heat, light, humidity) .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic or spectroscopic data be resolved?

For crystallographic discrepancies, SHELX programs (e.g., SHELXL) enable robust refinement of high-resolution data, particularly for resolving hydrogen bonding patterns in the piperidine ring. For NMR ambiguities (e.g., overlapping signals in the cyclopropyl region), 2D techniques like COSY or HSQC are critical .

Q. What methodologies are suitable for studying the compound’s biological interactions, such as receptor binding or enzyme inhibition?

Biochemical assays (e.g., fluorescence polarization for binding affinity) and molecular docking simulations (using software like AutoDock Vina) are effective. For instance, highlights receptor-ligand interaction studies, where the compound’s piperidine-cyclopropyl motif may influence target selectivity. Surface plasmon resonance (SPR) can further quantify kinetic parameters .

Q. How can synthetic yields be optimized for large-scale research applications?

Catalytic systems, such as palladium-based catalysts (e.g., Pd(dppf)Cl2 in dioxane), improve coupling efficiency, as shown in Example 98 of EP 2 903 618 B1. Solvent optimization (e.g., replacing THF with DMF for solubility) and temperature control (e.g., 95°C for Suzuki-Miyaura reactions) enhance reaction kinetics .

Q. What strategies mitigate batch-to-batch variability in purity for pharmacological studies?

Implementing orthogonal purification techniques—e.g., silica gel chromatography followed by recrystallization from ethanol/water—reduces impurities. Quality control via LC-MS with UV detection (210–254 nm) ensures ≥95% purity, as emphasized in protocols for related acetamide derivatives .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported toxicity profiles across studies?

Variability in acute toxicity data (e.g., LD50) may stem from differences in animal models or administration routes. A meta-analysis of existing datasets, combined with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells), can clarify dose-response relationships. and provide baseline hazard classifications for risk assessment .

Q. What experimental approaches validate the compound’s proposed mechanism of action in cellular pathways?

CRISPR-Cas9 knockout models of suspected targets (e.g., GPCRs or kinases) paired with Western blotting or qPCR can confirm pathway modulation. For example, suggests neuroactive properties linked to piperidine motifs, which could be tested in neuronal cell lines .

Methodological Resources

  • Structural Analysis : SHELX suite for crystallography ; Bruker NMR spectrometers for advanced 2D experiments.
  • Synthesis Optimization : Pd-catalyzed cross-coupling protocols ; solvent screening via Design of Experiments (DoE).
  • Biological Assays : SPR for real-time binding kinetics ; in silico docking with Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.